Diethyl[3-(2-methoxyphenoxy)propyl]silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic chemistry as protecting groups for alcohols due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2-methoxyphenoxy)propyl]silyl typically involves the reaction of diethylsilyl chloride with 3-(2-methoxyphenoxy)propyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Diethylsilyl chloride+3-(2-methoxyphenoxy)propyl alcohol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl[3-(2-methoxyphenoxy)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Diethyl[3-(2-methoxyphenoxy)propyl]silyl has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Diethyl[3-(2-methoxyphenoxy)propyl]silyl involves the formation of stable silyl ether bonds with alcohols. This protects the alcohol group from unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Commonly used protecting groups with similar stability but different steric properties.
Tert-butyldimethylsilyl ethers: Offer greater steric hindrance and stability compared to diethylsilyl ethers.
Triisopropylsilyl ethers: Provide enhanced protection due to their bulky nature.
Uniqueness
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is unique due to its specific structural features, which combine the stability of the silyl ether with the functional versatility of the methoxyphenoxy group. This makes it particularly useful in applications requiring selective protection and deprotection of alcohols.
Properties
CAS No. |
64483-04-1 |
---|---|
Molecular Formula |
C14H23O2Si |
Molecular Weight |
251.42 g/mol |
InChI |
InChI=1S/C14H23O2Si/c1-4-17(5-2)12-8-11-16-14-10-7-6-9-13(14)15-3/h6-7,9-10H,4-5,8,11-12H2,1-3H3 |
InChI Key |
OGLAPCADHUEKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)CCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.